Cytostatic Potency of 6-(Fluoromethyl)purine Ribonucleoside vs. 6-(Hydroxymethyl)purine Ribonucleoside in Leukemia Cell Lines
The ribonucleoside derivative of 6-(fluoromethyl)purine (compound 4f) exhibited cytostatic activity against human promyelocytic leukemia HL-60 cells with an IC₅₀ of 1.54 µM and against human T-lymphoblastoid CCRF-CEM cells with an IC₅₀ of 0.70 µM [1]. In contrast, the corresponding 6-(hydroxymethyl)purine ribonucleoside (synthesized and tested by the same research group) displayed an IC₅₀ of approximately 10 nM (0.010 µM) against leukemia cell lines, representing a 70- to 154-fold greater potency [2]. The 6-(fluoromethyl)purine ribonucleoside showed no considerable effect against L1210 and HeLa S3 cell lines [1].
| Evidence Dimension | Cytostatic potency (IC₅₀) against leukemia cell lines |
|---|---|
| Target Compound Data | 6-(Fluoromethyl)purine ribonucleoside (4f): IC₅₀ = 0.70 µM (CCRF-CEM), 1.54 µM (HL-60) |
| Comparator Or Baseline | 6-(Hydroxymethyl)purine ribonucleoside: IC₅₀ ≈ 0.010 µM (10 nM) against leukemia cell lines |
| Quantified Difference | 70- to 154-fold lower potency for the fluoromethyl analogue |
| Conditions | 72-hour continuous incubation; cell growth inhibition measured by Coulter Counter; CCRF-CEM, HL-60, L1210, HeLa S3 cell lines |
Why This Matters
The ~100-fold potency difference defines a unique biological window where 6-(fluoromethyl)purine ribonucleoside exerts measurable but moderate cytostatic activity, making it suitable for applications where the extreme potency of the hydroxymethyl analogue would preclude controlled dose-response studies or prodrug selectivity tuning.
- [1] Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2005). The first synthesis and cytostatic activity of novel 6-(fluoromethyl)purine bases and nucleosides. Organic & Biomolecular Chemistry, 3(16), 3001–3007. Table 2. DOI: 10.1039/b508122j View Source
- [2] Šilhár, P., Pohl, R., Votruba, I., & Hocek, M. (2007). Synthesis, cytostatic and anti-HCV activity of 6-(N-substituted aminomethyl)-, 6-(O-substituted hydroxymethyl)- and 6-(S-substituted sulfanylmethyl)purine nucleosides. Bioorganic & Medicinal Chemistry, 15(23), 7304–7328. (Cites IC₅₀ = 10 nM for 6-(hydroxymethyl)purine ribonucleoside from ref. 5 therein.) View Source
